1-Dehydroxy-23-deoxojessic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

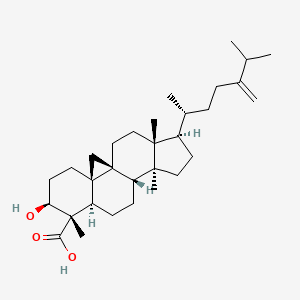

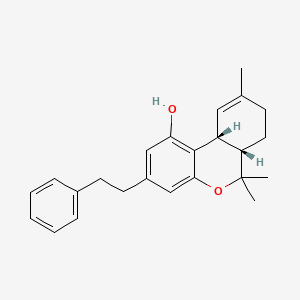

1-Dehydroxy-23-deoxojessic acid is a natural product found in Gardenia thailandica . It is a cycloartane-type triterpene and exhibits cytotoxicity against murine colon 26-L5 carcinoma cells .

Molecular Structure Analysis

The molecular formula of 1-Dehydroxy-23-deoxojessic acid is C31H50O3 . The IUPAC name is (1S,3R,6S,7S,8R,11S,12S,15R,16R)-6-hydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid .Physical And Chemical Properties Analysis

The molecular weight of 1-Dehydroxy-23-deoxojessic acid is 470.7 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 6 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity of Dehydroamino Acids : Research on R,β-dehydroamino acids, which are important in the synthesis of various natural products and have significant biological activity, has been growing. Efficient methods for asymmetric hydrogenation of these acids allow access to a variety of unnatural amino acids. These dehydroamino acids are found in several natural products and are known for introducing elements of conformational rigidity and changes in reactivity (Stohlmeyer, Tanaka, & Wandless, 1999).

Enantioselective Synthesis of Deoxy Sugars : The study of enantioselective synthesis of ethyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-L-gluca-nononate, a monodeoxy analogue of a naturally occurring sugar acid, highlights the importance of deoxy acids in synthesizing complex biochemical compounds (Shen, Wu, & Wu, 2000).

Biotransformation and Biological Activities of Dehydro Acids : The study of the biotransformation of dehydroabietic acid (DHA), a naturally occurring diterpene resin acid, using microbial cell cultures, emphasizes the significance of modifying such compounds to obtain functional derivatives with promising biological activities (Choudhary et al., 2014).

Urinary Organic Acids Analysis : Analysis of urinary acidic metabolites, including various polyhydroxy acids, offers insights into the metabolic origins and biological significance of these compounds, suggesting potential medical diagnostic applications (Lawson, Chalmers, & Watts, 1976).

Natural Product Derivatives in Skin Care : The study of natural product derivatives, like 3,23-dihydroxy-20(29)-lupen-27-oic acid, for their effects on skin cells under ultraviolet irradiation, underscores the potential cosmetic and dermatological applications of such compounds (Moon, Lee, Zee, & Chung, 2004).

Safety and Hazards

Wirkmechanismus

Target of Action

1-Dehydroxy-23-deoxojessic acid, a cycloartane-type triterpene , primarily targets murine colon 26-L5 carcinoma cells . These cells are a type of cancer cell line, and the compound’s interaction with them is crucial to its cytotoxic effects .

Mode of Action

It is known to exhibit cytotoxicity against murine colon 26-l5 carcinoma cells . This suggests that the compound may interact with these cells in a way that inhibits their growth or induces cell death, contributing to its anti-cancer effects .

Biochemical Pathways

Given its cytotoxic effects on murine colon 26-L5 carcinoma cells , it is likely that the compound interacts with pathways related to cell growth and survival

Result of Action

1-Dehydroxy-23-deoxojessic acid exhibits cytotoxicity against murine colon 26-L5 carcinoma cells, with an EC50 value of 62.38 μM . This indicates that the compound has a significant inhibitory effect on these cells at this concentration

Eigenschaften

IUPAC Name |

(1S,3R,6S,7S,8R,11S,12S,15R,16R)-6-hydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O3/c1-19(2)20(3)8-9-21(4)22-12-14-28(6)23-10-11-24-29(7,26(33)34)25(32)13-15-30(24)18-31(23,30)17-16-27(22,28)5/h19,21-25,32H,3,8-18H2,1-2,4-7H3,(H,33,34)/t21-,22-,23+,24+,25+,27-,28+,29+,30-,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRGKMMFFVWPHT-NUYPAGBLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C(=O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H]([C@@]5(C)C(=O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Dehydroxy-23-deoxojessic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,17,18-Trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14(19),15,17-hexaene](/img/structure/B1149365.png)

![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1149370.png)